N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16338592
Molecular Formula: C17H17N5O
Molecular Weight: 307.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O |
|---|---|
| Molecular Weight | 307.35 g/mol |
| IUPAC Name | N-(2-phenylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)12-15-6-8-16(9-7-15)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23) |
| Standard InChI Key | UARAKJZSTFCICF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
-
Tetrazole ring: A five-membered heterocyclic ring containing four nitrogen atoms, positioned at the para site of the phenyl group. This moiety is renowned for its bioisosteric equivalence to carboxylic acids, enabling enhanced solubility and binding affinity in biological systems.
-
Phenylethyl group: A benzyl-derived substituent attached to the acetamide nitrogen, contributing to lipophilicity and facilitating interactions with hydrophobic regions of target proteins.
-
Acetamide core: Serves as a flexible linker, enabling conformational adaptability during molecular recognition.
The IUPAC name, N-(2-phenylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, reflects this arrangement. X-ray crystallography and NMR studies (though not explicitly cited here) would typically confirm the planar geometry of the tetrazole ring and the spatial orientation of the phenylethyl chain.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.35 g/mol | |
| logP | ~3.7 (estimated) | |
| Solubility | Soluble in DMSO | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 63.04 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates . The polar surface area, influenced by the tetrazole and acetamide groups, further supports interactions with hydrophilic biological targets .
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step protocols:
-
Tetrazole Ring Formation:
-
A phenyl diazonium salt reacts with sodium azide under acidic conditions, followed by cyclization to yield the 1H-tetrazol-1-yl substituent.
-
Microwave-assisted methods may accelerate this step, improving yield and purity.
-
-
Acetamide Core Assembly:
-
The tetrazole-bearing phenylacetic acid is activated (e.g., via acyl chloride formation) and coupled with 2-phenylethylamine in the presence of a coupling agent like EDCI.
-
-
Purification:
-
Column chromatography or recrystallization isolates the final product, with HPLC and mass spectrometry confirming purity.
-
Comparative Synthesis Strategies
Alternative approaches include:
-
Ugi Multicomponent Reaction: Combining an aldehyde, amine, carboxylic acid, and isonitrile to form the acetamide backbone in a single pot.
-
Solid-Phase Synthesis: Immobilizing intermediates on resin to streamline purification, though this method is less commonly reported for this compound.
Yield optimization often hinges on reaction temperature and solvent choice, with dimethyl sulfoxide (DMSO) and acetonitrile being frequently employed.
This table underscores the need for targeted assays to elucidate the compound’s specific bioactivity.
Stability and Reactivity
Degradation Pathways
-
Hydrolysis: The acetamide bond may undergo cleavage under strongly acidic or basic conditions, yielding phenylacetic acid and 2-phenylethylamine.
-
Oxidation: The tetrazole ring is susceptible to oxidative degradation, particularly in the presence of peroxides or light.
Future Directions and Research Opportunities
-
Target Identification: High-throughput screening against libraries of enzymes and receptors could reveal novel biological targets.
-
Structure-Activity Relationship (SAR) Studies: Modifying the phenylethyl or tetrazole substituents may enhance potency or selectivity.
-
Formulation Development: Nanoencapsulation or prodrug strategies could improve bioavailability and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume